molecular formula C27H23NO2 B11547508 (10Z)-10-(3,4-dimethoxybenzylidene)-2,4-dimethyl-10H-indeno[1,2-g]quinoline

(10Z)-10-(3,4-dimethoxybenzylidene)-2,4-dimethyl-10H-indeno[1,2-g]quinoline

Cat. No.: B11547508
M. Wt: 393.5 g/mol
InChI Key: QQYQWFQQXDBUER-UUYOSTAYSA-N
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Description

(10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its indenoquinoline core, which is substituted with a dimethoxyphenylmethylidene group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 2,4-dimethylindeno[1,2-g]quinoline under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product through a series of intermediate steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

(10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **(10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE shares structural similarities with other indenoquinoline derivatives, such as:
    • (10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE
    • (10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE

Uniqueness

The uniqueness of (10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE lies in its specific substitution pattern and the presence of the dimethoxyphenylmethylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H23NO2

Molecular Weight

393.5 g/mol

IUPAC Name

(10Z)-10-[(3,4-dimethoxyphenyl)methylidene]-2,4-dimethylindeno[1,2-g]quinoline

InChI

InChI=1S/C27H23NO2/c1-16-11-17(2)28-25-15-24-22(12-18-9-10-26(29-3)27(13-18)30-4)19-7-5-6-8-20(19)23(24)14-21(16)25/h5-15H,1-4H3/b22-12-

InChI Key

QQYQWFQQXDBUER-UUYOSTAYSA-N

Isomeric SMILES

CC1=CC(=NC2=CC\3=C(C=C12)C4=CC=CC=C4/C3=C/C5=CC(=C(C=C5)OC)OC)C

Canonical SMILES

CC1=CC(=NC2=CC3=C(C=C12)C4=CC=CC=C4C3=CC5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

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